Butyl 2,2-dichlorocyclopropanecarboxylate
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Overview
Description
Butyl 2,2-dichlorocyclopropanecarboxylate is an organic compound with the molecular formula C₈H₁₂Cl₂O₂ It is a derivative of cyclopropane, featuring two chlorine atoms and a butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2,2-dichlorocyclopropanecarboxylate typically involves the reaction of 2,2-dichlorocyclopropanecarboxylic acid with butanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2,2-dichlorocyclopropanecarboxylic acid+butanol→butyl 2,2-dichlorocyclopropanecarboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality product.
Chemical Reactions Analysis
Types of Reactions
Butyl 2,2-dichlorocyclopropanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to remove the chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2,2-dichlorocyclopropanecarboxylic acid and butanol.
Reduction: Cyclopropanecarboxylate derivatives without chlorine atoms.
Scientific Research Applications
Butyl 2,2-dichlorocyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which butyl 2,2-dichlorocyclopropanecarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and ester group play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Butyl 2,2-dichlorocyclopropane-1-carboxylate
- Butyl 2,2-dichlorocyclopropane-2-carboxylate
- Butyl 2,2-dichlorocyclopropane-3-carboxylate
Uniqueness
Butyl 2,2-dichlorocyclopropanecarboxylate is unique due to its specific substitution pattern and ester group, which confer distinct chemical and physical properties
Properties
CAS No. |
5398-73-2 |
---|---|
Molecular Formula |
C8H12Cl2O2 |
Molecular Weight |
211.08 g/mol |
IUPAC Name |
butyl 2,2-dichlorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H12Cl2O2/c1-2-3-4-12-7(11)6-5-8(6,9)10/h6H,2-5H2,1H3 |
InChI Key |
VYRWTRCVUHZCOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1CC1(Cl)Cl |
Origin of Product |
United States |
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